molecular formula C17H15Cl2NO B1343384 3'-Azetidinomethyl-2,3-dichlorobenzophenone CAS No. 898772-06-0

3'-Azetidinomethyl-2,3-dichlorobenzophenone

Cat. No. B1343384
M. Wt: 320.2 g/mol
InChI Key: ZCUDPXBMRLGOCW-UHFFFAOYSA-N
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Description

The compound 3'-Azetidinomethyl-2,3-dichlorobenzophenone is not directly mentioned in the provided papers. However, the papers discuss various azetidinone derivatives, which are closely related to the compound . Azetidinones, also known as β-lactams, are a class of four-membered cyclic amides that have significant biological activities, particularly as antibacterial agents due to their ability to inhibit cell wall synthesis .

Synthesis Analysis

The synthesis of azetidinone derivatives involves several steps, including the generation of carbanions, reactions with aromatic aldehydes, and cyclization processes. For instance, the synthesis of 3,3-dichloroazetidines is achieved by treating N-(1-aryl-2,2-dichloroethylidene)amines with aromatic aldehydes to produce alpha,alpha-dichloro-beta-hydroxy imines, which are then converted into azetidines through a series of reactions involving mesyl chloride and either potassium cyanide or sodium borohydride . Similarly, the synthesis of 3-chloro-4-substituted azetidin-2-ones involves the reaction of imine derivatives with ketenes generated from chloroacetyl chloride and triethylamine .

Molecular Structure Analysis

The molecular structure of azetidinone derivatives is crucial for their biological activity. X-ray crystallography studies have indicated that the torsional angle between the phenyl rings and the configuration of substituents on the azetidinone ring are important for antiproliferative activity. A trans configuration between substituents is generally optimal for potent activity .

Chemical Reactions Analysis

Azetidinone derivatives undergo various chemical reactions that are essential for their biological function. For example, the transformation of 3-(chloromethyl)azetidin-2-ones to azetidine-3-carboxylic acid esters involves a rearrangement reaction that is facilitated by treatment with alkoxides . This type of reaction showcases the reactivity of the azetidinone ring and its potential for chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives are influenced by their substituents. These compounds typically exhibit potent antiproliferative properties, as evidenced by low IC50 values in cancer cell lines. They also show the ability to inhibit the polymerization of tubulin, disrupt microtubular structures, and induce G2/M arrest and apoptosis in cells . The antibacterial activity of these compounds is attributed to their interaction with enzymes such as transpeptidase, which is essential for bacterial cell wall synthesis . The synthesized compounds' structures are confirmed using various spectral techniques, including IR, Mass, and 1H-NMR, and their activities are often correlated with in silico docking analysis .

Scientific Research Applications

Anticancer and Antitumor Activity

The azetidine derivative, 3'-Azetidinomethyl-2,3-dichlorobenzophenone, has shown promising results in the synthesis and biochemical evaluation of 3-phenoxy-1,4-diarylazetidin-2-ones as tubulin-targeting antitumor agents. These compounds exhibit potent antiproliferative effects, particularly against breast cancer cell lines, by inhibiting tubulin polymerization and inducing apoptosis. Notably, compounds such as trans-4-(3-hydroxy-4-methoxyphenyl)-3-phenoxy-1-(3,4,5-trimethoxyphenyl)azetidin-2-one and trans-4-(3-amino-4-methoxyphenyl)-3-phenoxy-1-(3,4,5-trimethoxyphenyl)azetidin-2-one have displayed significant inhibition of cancer cell growth with minimal cytotoxicity, indicating their potential for further clinical development (Greene et al., 2016).

Synthetic Methodology Advancements

The chemical synthesis of azetidines, including 3'-Azetidinomethyl-2,3-dichlorobenzophenone derivatives, has been enhanced through various methodologies. For instance, the calcium(II)-catalyzed Friedel-Crafts reaction has been utilized for the high-yield preparation of 3,3-diarylazetidines from N-Cbz azetidinols. This method allows for the efficient creation of drug-like compounds with potential therapeutic applications (Denis et al., 2018). Furthermore, the rearrangement of 2-aryl-3,3-dichloroazetidines to produce 2-[dimethoxy(aryl)methyl]aziridines under basic conditions highlights the versatility of azetidines in synthetic organic chemistry (Dejaegher et al., 2002).

properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(2,3-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO/c18-15-7-2-6-14(16(15)19)17(21)13-5-1-4-12(10-13)11-20-8-3-9-20/h1-2,4-7,10H,3,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUDPXBMRLGOCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643274
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(2,3-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Azetidinomethyl-2,3-dichlorobenzophenone

CAS RN

898772-06-0
Record name Methanone, [3-(1-azetidinylmethyl)phenyl](2,3-dichlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898772-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(2,3-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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